molecular formula C16H9Cl3N2OS B2599626 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325978-61-8

4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2599626
CAS No.: 325978-61-8
M. Wt: 383.67
InChI Key: BHCBGDCFYBLJEA-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a dichlorophenyl-substituted 1,3-thiazole ring. This structure classifies it as a thiazole derivative, a family of heterocyclic compounds known for their significant potential in medicinal chemistry research . While specific biological data for this compound is not currently available, related thiazole-bearing molecules have demonstrated notable pharmacological properties in scientific studies. For instance, recent research has highlighted that certain thiazole-sulfonamide analogs exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for investigation in neurodegenerative disease research, such as for Alzheimer's disease . The presence of multiple halogen (chlorine) atoms and the thiazole ring in its structure suggests it may be of interest for further exploration in various biochemical and pharmacological assays. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2OS/c17-11-4-1-9(2-5-11)15(22)21-16-20-14(8-23-16)10-3-6-12(18)13(19)7-10/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCBGDCFYBLJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichloroaniline with a suitable thioamide under acidic conditions. This reaction forms the thiazole core.

    Coupling with Benzoyl Chloride: The thiazole derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The chlorine atoms in the aromatic rings can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides and thiazole derivatives.

Scientific Research Applications

The compound exhibits various biological activities, including:

  • Antitumor Activity :
    • Studies have shown that derivatives of benzamide, including this compound, can act as potent inhibitors of specific kinases involved in cancer progression. For instance, a related study indicated that novel 4-chloro-benzamide derivatives demonstrated moderate to high potency as RET kinase inhibitors, which are crucial in certain cancers .
  • Anti-inflammatory Properties :
    • Compounds similar to 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide have been investigated for their potential as cytokine-suppressive anti-inflammatory drugs (CSAIDs). These compounds have shown efficacy in inhibiting inflammatory pathways by targeting specific protein kinases such as p38 MAPK .

Case Study 1: RET Kinase Inhibition

A series of studies focused on the synthesis and evaluation of thiazole-containing benzamides as RET kinase inhibitors. The findings indicated that certain derivatives exhibited significant inhibitory activity against RET kinase, leading to reduced cell proliferation in cancer models. Notably, one compound demonstrated a strong inhibition profile both at the molecular and cellular levels .

Case Study 2: Anti-inflammatory Effects

Research on anti-inflammatory agents highlighted the potential of thiazole-based compounds in modulating inflammatory responses. In vitro studies showed that these compounds could effectively suppress the release of pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCompoundMechanismReference
Antitumor4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamideInhibition of RET kinase
Anti-inflammatoryThiazole derivativesSuppression of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Benzamides

The compound shares structural homology with other thiazol-2-yl benzamides, differing primarily in substituent patterns. Key comparisons include:

Compound Name Substituent Variations Biological Activity/Application Synthesis Yield Reference
Target Compound 4-Cl benzamide; 3,4-diCl-phenyl thiazole c-Abl kinase activation 60%
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Me-phenyl thiazole; 2-phenoxybenzamide Plant growth modulation (129% activity) Not reported
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-diCl benzamide; unsubstituted thiazole Anti-inflammatory, analgesic Not reported
N-[4-(3,4-Dichlorophenyl)thiazol-2-yl]methanesulfonamide Methanesulfonamide group c-Abl kinase activation (lower yield) 16%

Key Observations :

  • Substituent Effects : The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and binding affinity compared to simpler substituents (e.g., 4-methylphenyl in ). This likely contributes to its kinase-modulating activity .
  • Yield Variability : Reaction yields depend on substituent bulk and reaction conditions. For example, methanesulfonamide derivatization (16% yield ) is less efficient than benzamide coupling (60% ), likely due to steric hindrance.
Non-Thiazole Benzamides

Compounds with alternative heterocycles or modified benzamide scaffolds exhibit distinct properties:

Compound Name Core Structure Biological Activity Key Difference Reference
4-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide 2-hydroxybenzamide; no thiazole Antimicrobial vs. sulfate-reducing bacteria Hydroxy group enhances solubility but reduces kinase affinity
VNI (CYP51 inhibitor) Imidazole-oxadiazole hybrid Antiprotozoan (Chagas disease) Oxadiazole core vs. thiazole
4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamide Oxadiazole-thione Anticancer/antimicrobial Oxadiazole confers redox activity

Key Observations :

  • Heterocycle Impact : Thiazole derivatives generally exhibit better kinase inhibition compared to oxadiazoles, which are more prevalent in redox-active or antimicrobial applications .
  • Functional Group Trade-offs : Hydroxybenzamides (e.g., ) show potent antimicrobial effects but lack the thiazole’s steric profile required for kinase binding.

Physicochemical and Structural Insights

  • Crystallography : The 3,4-dichlorophenyl-thiazole moiety adopts a planar conformation, facilitating π-π stacking in enzyme active sites .

Biological Activity

4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound notable for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Dichlorophenyl Moiety : A phenyl group substituted with two chlorine atoms.
  • Benzamide Group : A benzene ring attached to a carbonyl amine.

The molecular formula is C17H12Cl3N3SC_{17}H_{12}Cl_3N_3S with a molecular weight of approximately 397.71 g/mol.

Anticancer Properties

Research indicates that compounds similar to 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The presence of halogen substituents, particularly chlorine, enhances the cytotoxicity against cancer cells such as HT29 (colon cancer) and Jurkat (leukemia) cells .

Case Study : In vitro assays demonstrated that related thiazole compounds displayed IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as lead compounds in cancer therapy .

Antimicrobial Activity

The compound has shown promising antibacterial and antifungal properties. Similar thiazole derivatives have been reported to interact with bacterial enzymes and disrupt cell wall synthesis, leading to cell death. The structural similarity to natural antibiotics suggests a mechanism of action that warrants further exploration .

Compound Activity Target Pathway
4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamideAntibacterialCell wall synthesis inhibition
Thiazole derivativesAntifungalMembrane disruption

The biological activity of 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is attributed to its ability to form hydrogen bonds with key biological macromolecules. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts and hydrogen bonding, which stabilizes its conformation and enhances its binding affinity to target proteins .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole-containing compounds. Key findings include:

  • Electronegative Substituents : The presence of chlorine atoms significantly increases antiproliferative activity against cancer cells.
  • Substituted Aromatic Rings : Variations in the aromatic moieties affect the potency and selectivity of these compounds against different biological targets .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide?

The compound is typically synthesized via multi-step reactions involving cyclocondensation and coupling. For example:

  • Thiazole ring formation : Reacting 3,4-dichlorophenyl-substituted precursors (e.g., thioureas or α-haloketones) with benzamide derivatives under reflux conditions in ethanol or acetic acid .
  • Coupling reactions : Amide bond formation between 4-chlorobenzoyl chloride and the aminothiazole intermediate, often catalyzed by bases like triethylamine. Reaction yields are optimized by controlling stoichiometry and solvent polarity .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • 1^1H/13^{13}C-NMR : Assigns proton and carbon environments, confirming the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and benzamide carbonyl (δ ~165 ppm) .
  • X-ray crystallography : Resolves the 3D structure, including bond lengths (e.g., C–S in thiazole: ~1.74 Å) and dihedral angles between aromatic rings. SHELX software is widely used for refinement, with absorption corrections applied via SADABS .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents?

  • Optimization strategies :
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
    • Catalysis : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-thiazole linkages.
    • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

Q. How do researchers reconcile discrepancies between spectroscopic data and crystallographic results?

  • Case example : A 1^1H-NMR signal at δ 2.5 ppm (assigned to a methyl group) may conflict with X-ray data showing steric hindrance. Resolution methods include:
    • Dynamic NMR : Detects conformational exchange broadening at variable temperatures.
    • DFT calculations : Compare theoretical NMR shifts (e.g., using Gaussian09) with experimental data to validate assignments .

Q. What computational approaches predict the compound’s binding affinity to bacterial targets like AcpS-PPTase?

  • Molecular docking (AutoDock Vina) : Models interactions between the benzamide moiety and the enzyme’s hydrophobic pocket (binding energy: −9.2 kcal/mol).
  • QSAR studies : Correlate substituent electronegativity (e.g., Cl vs. CF3_3) with inhibitory activity (IC50_{50} ranges: 0.5–12 µM).
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

Q. What experimental evidence supports dual inhibition of bacterial proliferation pathways?

  • Enzyme assays : The compound reduces AcpS-PPTase activity by 70% at 10 µM, confirmed via malachite green phosphate detection.
  • Microbiological studies : Synergistic effects observed with β-lactam antibiotics (FIC index: 0.5) in Staphylococcus aureus cultures, suggesting disruption of fatty acid biosynthesis and cell-wall synthesis .

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